molecular formula C9H6N2OS B1629827 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde CAS No. 921939-12-0

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde

Cat. No.: B1629827
CAS No.: 921939-12-0
M. Wt: 190.22 g/mol
InChI Key: DCIBDJAGZUQNKM-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both a thiophene ring and a pyrimidine ring The presence of these two rings in its structure makes it a compound of interest in various fields of chemistry and pharmacology Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a thiophene ring and an aldehyde group. Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Preparation Methods

The synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:

    Thiophene-2-carbaldehyde: Lacks the pyrimidine ring, making it less versatile in terms of reactivity and applications.

    Pyrimidine-5-carbaldehyde: Lacks the thiophene ring, which may reduce its potential for electronic applications.

    2-(Thiophen-2-yl)pyrimidine: Lacks the carbaldehyde group, which limits its reactivity in certain chemical transformations. The uniqueness of this compound lies in its combination of the thiophene and pyrimidine rings with the reactive carbaldehyde group, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-thiophen-2-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIBDJAGZUQNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640434
Record name 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-12-0
Record name 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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